2,4-Xylenol, 6,6'-butylidenebis-

Description

BenchChem offers high-quality 2,4-Xylenol, 6,6'-butylidenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Xylenol, 6,6'-butylidenebis- including the price, delivery time, and more detailed information at info@benchchem.com.

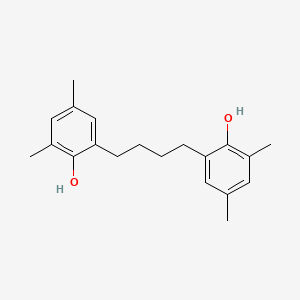

Structure

3D Structure

Properties

CAS No. |

3772-23-4 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-[4-(2-hydroxy-3,5-dimethylphenyl)butyl]-4,6-dimethylphenol |

InChI |

InChI=1S/C20H26O2/c1-13-9-15(3)19(21)17(11-13)7-5-6-8-18-12-14(2)10-16(4)20(18)22/h9-12,21-22H,5-8H2,1-4H3 |

InChI Key |

WIDWYXNFFSBCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CCCCC2=CC(=CC(=C2O)C)C)O)C |

Origin of Product |

United States |

Contextualization Within Hindered Phenol Chemistry

Hindered phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with bulky alkyl groups at one or both ortho positions to the hydroxyl group. This steric hindrance significantly influences the reactivity of the hydroxyl group, making these compounds excellent antioxidants. They function by donating the hydrogen atom from the hydroxyl group to terminate free radical chain reactions, a critical process in preventing oxidative degradation of various materials.

2,4-Xylenol, 6,6'-butylidenebis- fits within this class as its phenolic hydroxyl groups are sterically hindered by adjacent methyl and butylidene bridge groups. This structural feature is key to its primary function as an antioxidant. The presence of two hindered phenol moieties within one molecule enhances its radical-scavenging efficiency.

Classification As a Bisphenol Derivative

2,4-Xylenol, 6,6'-butylidenebis- is classified as a bisphenol derivative. Bisphenols are a family of chemical compounds that contain two hydroxyphenyl groups. In this specific molecule, two 2,4-xylenol (2,4-dimethylphenol) units are linked by a butylidene bridge at the 6 and 6' positions, respectively. ontosight.ai The general structure of bisphenols imparts a combination of rigidity and flexibility to polymers, making them valuable monomers in the plastics industry. The specific nature of the bridging group and the substitutions on the phenyl rings determine the properties of the resulting polymer.

The synthesis of this compound typically involves the reaction of 2,6-xylenol with butanal, resulting in a molecule with two 2,6-xylenol groups connected by a butylidene bridge. ontosight.ai

Historical Development and Significance in Industrial Chemistry

The development of hindered phenolic antioxidants is closely tied to the growth of the polymer and petrochemical industries in the mid-20th century. As the production and application of plastics, synthetic rubbers, and hydrocarbon fuels expanded, the need for effective stabilizers to prevent degradation from heat, light, and oxygen became paramount.

While specific historical details on the initial synthesis of 2,4-Xylenol, 6,6'-butylidenebis- are not extensively documented in publicly available literature, the broader class of alkylated phenols and bisphenols gained prominence for their antioxidant properties. wikipedia.org Compounds like 6-tert-butyl-2,4-xylenol, a related hindered phenol (B47542), are used as antioxidants in aviation fuels and as polymerization inhibitors. hdinresearch.commubychem.com This highlights the industrial demand for molecules with similar functional groups. The global market for such specialty chemicals, though niche, is driven by the performance requirements of these high-value applications. hdinresearch.com

The industrial significance of 2,4-Xylenol, 6,6'-butylidenebis- and similar compounds lies in their ability to enhance the durability and lifespan of various products. They are crucial in the formulation of:

Polymers: Used as monomers or intermediates in the synthesis of polycarbonates, polyesters, and epoxy resins. ontosight.ai

Lubricants and Greases: Act as antioxidants to prevent oxidative breakdown at high temperatures. europa.eu

Fuels: Inhibit gumming and degradation in gasolines and jet fuels. wikipedia.org

Coatings and Adhesives: Improve thermal stability and resistance to environmental factors. ontosight.ai

Overview of Research Trajectories

Condensation Reactions for Primary Synthesis

The most direct and widely utilized method for synthesizing 2,4-Xylenol, 6,6'-butylidenebis- is the condensation reaction between 2,4-xylenol and butanal. This reaction is typically facilitated by a catalyst to enhance the reaction rate and control product selectivity.

Acid-Catalyzed Approaches

Acid catalysis is the conventional approach for the synthesis of bisphenols, including 2,4-Xylenol, 6,6'-butylidenebis-. The reaction involves the electrophilic substitution of the activated aromatic rings of two 2,4-xylenol molecules by a protonated butanal molecule. Various strong acids can be employed as catalysts for this process. These include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid. researchgate.net The catalyst's role is to protonate the carbonyl oxygen of butanal, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the electron-rich phenol (B47542) ring.

The selection of the acid catalyst can influence the reaction rate and the formation of byproducts. For instance, the use of solid acid catalysts is an area of increasing interest due to the ease of separation from the reaction mixture and potential for recyclability, which aligns with green chemistry principles.

Reaction Conditions and Parameter Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of 2,4-Xylenol, 6,6'-butylidenebis- while minimizing the formation of undesirable isomers and oligomeric byproducts. Key parameters that are typically controlled include temperature, reactant molar ratio, and catalyst concentration.

The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can promote side reactions. The molar ratio of 2,4-xylenol to butanal is another critical factor. An excess of the phenolic reactant is often used to drive the reaction towards the desired bisphenol product and to minimize the formation of higher molecular weight condensation products. The concentration of the acid catalyst also plays a significant role; a higher catalyst concentration can accelerate the reaction but may also lead to increased byproduct formation.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Synthesis of Bisphenols

| Parameter | Typical Range | Rationale |

| Temperature | 40 - 100 °C | Balances reaction rate with selectivity. |

| 2,4-Xylenol:Butanal Molar Ratio | 2:1 to 10:1 | An excess of phenol favors the formation of the desired 1:2 adduct. |

| Catalyst Concentration | 0.1 - 5 mol% | Sufficient to catalyze the reaction without promoting excessive side reactions. |

| Solvent | Toluene, Xylene, or none | Aids in heat transfer and can influence reaction kinetics. |

| Reaction Time | 2 - 24 hours | Dependent on other parameters to achieve high conversion. |

Alternative Synthetic Routes and Innovations

While acid-catalyzed condensation remains the primary synthetic route, research into alternative and more sustainable methodologies is ongoing. These innovations aim to improve catalyst efficiency, simplify product purification, and reduce the environmental impact of the synthesis.

Exploration of Novel Catalytic Systems

The development of novel catalysts is a key area of research for improving bisphenol synthesis. Heterogeneous catalysts, such as ion-exchange resins, zeolites, and polyoxometalates, offer several advantages over traditional homogeneous acid catalysts. utoronto.ca These solid catalysts can be easily separated from the reaction mixture by filtration, which simplifies the work-up procedure and allows for catalyst recycling.

For instance, studies on butanal condensation have explored the use of Brønsted acid sites on polyoxometalate clusters. utoronto.cautoronto.ca These catalysts have shown efficacy in promoting aldol-type condensation reactions, which are mechanistically related to the formation of bisphenols. utoronto.cautoronto.ca The tunable acidity and high surface area of these materials can lead to enhanced catalytic activity and selectivity. Another avenue of exploration is the use of organocatalysts, which have been shown to be effective in aldehyde-aldehyde condensation reactions and could potentially be adapted for the synthesis of bisphenols. researchgate.net

Table 2: Examples of Novel Catalytic Systems for Related Condensation Reactions

| Catalyst Type | Example | Potential Advantages for Bisphenol Synthesis |

| Polyoxometalates | HₓNa₄₋ₓSiW₁₂O₄₀ | Tunable acidity, high thermal stability, potential for high selectivity. utoronto.ca |

| Solid Acid Resins | Amberlyst-15 | Ease of separation, reusability, reduced corrosion. |

| Zeolites | H-ZSM-5 | Shape selectivity, high surface area, potential for vapor-phase reactions. |

| Organocatalysts | Secondary amines with a weak acid co-catalyst | Mild reaction conditions, metal-free catalysis. researchgate.net |

Vapor-Phase and Supercritical Fluid Methodologies

Vapor-phase synthesis presents an alternative to traditional liquid-phase reactions. In a vapor-phase process, the reactants are passed over a solid catalyst bed at elevated temperatures. This methodology can offer advantages such as continuous operation, easier product separation, and longer catalyst life. The methylation of phenols, a related alkylation reaction, has been successfully carried out in the vapor phase using solid acid catalysts. google.com This suggests that a similar approach could be developed for the condensation of 2,4-xylenol with butanal.

Supercritical fluid (SCF) technology, particularly using supercritical carbon dioxide (scCO₂), is another innovative approach that has been explored for various chemical syntheses. nih.govsupercriticalfluids.com SCFs exhibit unique properties, such as gas-like viscosity and liquid-like density, which can enhance mass transfer and reaction rates. nih.gov The use of scCO₂ as a reaction medium is particularly attractive due to its non-toxic, non-flammable, and environmentally benign nature. mdpi.com While specific applications to the synthesis of 2,4-Xylenol, 6,6'-butylidenebis- are not widely reported, the principles of SCF synthesis could be applied to develop a green and efficient process.

Mechanistic Elucidation of Formation

The formation of 2,4-Xylenol, 6,6'-butylidenebis- via acid catalysis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of butanal by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The electron-rich aromatic ring of a 2,4-xylenol molecule acts as a nucleophile and attacks the activated carbonyl carbon. The attack occurs preferentially at the ortho position to the hydroxyl group, which is activated by the electron-donating hydroxyl and methyl groups. This results in the formation of a carbocation intermediate, which is stabilized by resonance.

Deprotonation and Formation of the Carbinol Intermediate: A base (such as water or another molecule of 2,4-xylenol) removes a proton from the aromatic ring, restoring aromaticity and forming a 4-(1-hydroxybutyl)-2,6-dimethylphenol intermediate.

Protonation of the Carbinol and Water Elimination: The hydroxyl group of the carbinol intermediate is then protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a new, highly reactive carbocation.

Second Electrophilic Attack: This carbocation is then attacked by a second molecule of 2,4-xylenol, again at the activated ortho position.

Final Deprotonation: A final deprotonation step regenerates the aromaticity of the second ring and yields the final product, 2,4-Xylenol, 6,6'-butylidenebis-, along with the regeneration of the acid catalyst. chemistrysteps.comyoutube.comucalgary.cakhanacademy.org

Understanding this mechanism is crucial for controlling the reaction, as it helps in predicting the formation of potential byproducts, such as isomers where the substitution occurs at different positions on the phenol ring or oligomeric species resulting from further condensation reactions.

Elucidating Reaction Intermediates

The synthesis of 2,4-Xylenol, 6,6'-butylidenebis- proceeds through a series of reactive intermediates. Understanding these transient species is key to controlling the reaction and maximizing the yield of the desired product.

The reaction is initiated by the protonation of the carbonyl oxygen of n-butyraldehyde by the acid catalyst, forming a highly electrophilic carbocation.

Step 1: Formation of the Electrophile CH₃CH₂CH₂CHO + H⁺ ⇌ [CH₃CH₂CH₂CHOH]⁺

This carbocation then attacks the electron-rich aromatic ring of 2,4-xylenol at the C6 position, which is activated by the hydroxyl group and sterically accessible. This electrophilic aromatic substitution results in the formation of a benzylic alcohol intermediate.

Step 2: Electrophilic Attack and Formation of a Benzylic Alcohol Intermediate (CH₃)₂C₆H₃OH + [CH₃CH₂CH₂CHOH]⁺ → [HO(CH₃)₂C₆H₂CH(OH)CH₂CH₂CH₃] + H⁺

This intermediate is often unstable and can be challenging to isolate. Its presence can be inferred through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) under carefully controlled reaction conditions. nih.gov The benzylic alcohol can then be protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new carbocation.

Step 3: Formation of a Second Carbocation [HO(CH₃)₂C₆H₂CH(OH)CH₂CH₂CH₃] + H⁺ → [HO(CH₃)₂C₆H₂CH⁺CH₂CH₂CH₃] + H₂O

This carbocation is also highly reactive and will readily attack a second molecule of 2,4-xylenol at the C6 position to form the final product.

Step 4: Final Product Formation [HO(CH₃)₂C₆H₂CH⁺CH₂CH₂CH₃] + (CH₃)₂C₆H₃OH → [(CH₃)₂C₆H₂OH]₂CH(CH₂CH₃) + H⁺

The elucidation of these intermediates often relies on trapping experiments or the use of advanced spectroscopic techniques to detect their fleeting existence.

Kinetics and Thermodynamics of Synthesis

The synthesis of 2,4-Xylenol, 6,6'-butylidenebis- is governed by both kinetic and thermodynamic factors. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier for the electrophilic substitution steps. nih.gov

Kinetics: The rate of the reaction is dependent on the concentration of the reactants (2,4-xylenol and n-butyraldehyde) and the catalyst. The reaction generally follows second-order kinetics, being first order with respect to both the phenol and the aldehyde. researchgate.net The rate-determining step is usually the initial electrophilic attack of the protonated aldehyde on the phenol ring. The choice of solvent can also influence the reaction kinetics by affecting the stability of the charged intermediates.

Thermodynamics: The condensation reaction is an equilibrium process. numberanalytics.com The formation of the final bisphenol product is generally favored thermodynamically due to the formation of a stable C-C bond and the release of a small molecule (water). However, the reverse reaction, the acid-catalyzed cleavage of the bisphenol, can also occur, especially at higher temperatures. To drive the equilibrium towards the product side, it is common to remove the water formed during the reaction, for example, by azeotropic distillation. The enthalpy of formation for phenol is approximately -96.4 kJ/mol, and understanding the thermodynamics of similar phenol-aldehyde condensations can provide insights into optimizing reaction conditions. acs.orgnist.gov

Purification and Isolation Techniques

The crude product of the condensation reaction is rarely pure and often contains unreacted starting materials, the catalyst, and various isomeric byproducts. Therefore, effective purification and isolation techniques are essential to obtain 2,4-Xylenol, 6,6'-butylidenebis- of high purity.

Strategies for High Purity Product Achievement

Achieving a high-purity product typically involves a multi-step process that may include neutralization, washing, and crystallization.

Neutralization and Washing: The first step in the work-up is to neutralize the acid catalyst, usually with a base such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. google.com The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then slowly cooled to allow the desired compound to crystallize out, leaving the impurities in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. For bisphenols, a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., heptane) is often effective.

Table 1: Common Solvents for Crystallization of Bisphenols

| Solvent System | Rationale |

|---|---|

| Toluene/Heptane (B126788) | Toluene is a good solvent for many bisphenols, while heptane acts as an anti-solvent to induce crystallization. |

| Ethanol/Water | Ethanol can dissolve the bisphenol, and the addition of water can decrease the solubility to promote crystallization. |

| Acetone (B3395972)/Water | Similar to the ethanol/water system, acetone is a good solvent, and water is the anti-solvent. |

Separation of Isomeric Byproducts

One of the main challenges in the synthesis of 6,6'-butylidenebis(2,4-xylenol) is the potential formation of isomeric byproducts. Due to the presence of two activated positions on the 2,4-xylenol ring (C6 and, to a lesser extent, C2), side reactions can lead to the formation of isomers where the linkage is not exclusively at the 6,6'-positions. For example, 2,6'- and 2,2'-butylidenebis(2,4-xylenol) could potentially be formed.

The separation of these closely related isomers can be difficult due to their similar physical properties, such as boiling points and solubilities. google.comnih.gov

Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize the desired 6,6'-isomer.

Chromatographic Techniques: When crystallization is not effective, chromatographic methods are often employed. nih.gov

Table 2: Chromatographic Methods for Isomer Separation

| Method | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Polarity differences |

| HPLC (Reverse Phase) | C18 or Phenyl | Acetonitrile/Water or Methanol (B129727)/Water | Hydrophobicity and π-π interaction differences |

The successful separation of isomeric byproducts is crucial for obtaining a well-characterized and pure sample of 2,4-Xylenol, 6,6'-butylidenebis-, which is essential for its intended applications.

Antioxidant Mechanisms

The fundamental role of 2,4-Xylenol, 6,6'-butylidenebis- as an antioxidant is its ability to donate a hydrogen atom from its phenolic hydroxyl (-OH) groups to reactive radicals, thereby terminating degradative chain reactions. The presence of two such functional groups within one molecule enhances its efficacy. The large tert-butyl groups and methyl groups attached to the phenol rings provide steric hindrance, which increases the stability of the resulting antioxidant radical and prevents it from initiating new degradation chains. nih.gov

During the oxidative degradation of materials, a variety of free radicals (R•, RO•, ROO•) are generated. These highly reactive species propagate a chain reaction that breaks down the molecular structure of the material. Hindered phenolic antioxidants like 2,4-Xylenol, 6,6'-butylidenebis- (ArOH) intervene by scavenging these radicals. The primary scavenging reaction involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, deactivating it and forming a stable, non-reactive molecule (e.g., ROOH) and a resonance-stabilized phenoxyl radical (ArO•).

General Scavenging Reaction: ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical is relatively stable and unreactive due to two main factors:

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.

Steric Hindrance: The bulky alkyl groups (in this case, methyl and the butylidene bridge structure) physically shield the radical oxygen, preventing it from participating in further reactions.

This stability is crucial, as a reactive antioxidant radical would otherwise propagate the chain reaction.

The Hydrogen Atom Transfer (HAT) mechanism is considered the predominant pathway for the antioxidant action of hindered phenols. mdpi.com In this process, a hydrogen atom is transferred concertedly from the phenolic hydroxyl group to a free radical. The efficiency of this mechanism is primarily governed by the O-H Bond Dissociation Energy (BDE). A lower BDE facilitates easier hydrogen donation, making the antioxidant more reactive towards free radicals.

The substitution pattern on the phenolic ring significantly influences the O-H BDE. Electron-donating groups, such as the methyl groups in 2,4-Xylenol, 6,6'-butylidenebis-, help to lower the BDE and stabilize the resulting phenoxyl radical, thereby enhancing antioxidant activity. Research on various substituted phenols has demonstrated this trend, where BDE values can span a range of over 10 kcal/mol depending on the substituents. researchgate.net

A study comparing 2,2′-methylenebis(4,6-dialkylphenol) compounds found that the derivative with methyl groups was a more effective antioxidant than the derivative with tert-butyl groups at the para position, attributing this to its greater ability to donate a hydrogen radical. researchgate.net This suggests that the specific alkyl substitution in 2,4-Xylenol, 6,6'-butylidenebis- is optimized for efficient HAT.

| Parameter | Description | Relevance to 2,4-Xylenol, 6,6'-butylidenebis- |

| Bond Dissociation Energy (O-H) | The energy required to break the bond between oxygen and hydrogen in the phenolic hydroxyl group. | A lower BDE indicates a greater ease of hydrogen donation to scavenge free radicals. The alkyl substituents on the phenol rings of this compound lower its BDE compared to unsubstituted phenol. researchgate.net |

| Steric Hindrance | The spatial arrangement of bulky groups (e.g., tert-butyl, methyl) around the hydroxyl group. | Provides stability to the phenoxyl radical formed after hydrogen donation, preventing it from initiating new degradation chains. nih.gov |

This table provides a conceptual overview of key parameters in the HAT mechanism.

In addition to HAT, an Electron Transfer (ET) mechanism can contribute to the antioxidant activity of phenolic compounds, particularly in polar environments. This pathway can occur in a few steps, often initiated by the deprotonation of the phenol to form a phenoxide anion (ArO⁻), which is a potent electron donor. This anion can then transfer an electron to a radical species.

Sequential Proton-Loss Electron-Transfer (SPLET):

ArOH ⇌ ArO⁻ + H⁺ (Proton loss)

ArO⁻ + ROO• → ArO• + ROO⁻ (Electron transfer)

The feasibility of this mechanism is related to the acidity (pKa) of the phenol and the ionization potential (IP) of the corresponding phenoxide anion. While HAT is often dominant in non-polar media like polymers, the ET pathway can become significant under certain conditions. Studies on bisphenol compounds have shown that they can induce oxidative stress through mechanisms involving electron transfer, highlighting the relevance of this pathway. nih.govnih.gov

Role in Polymer Degradation Inhibition

The primary industrial application of 2,4-Xylenol, 6,6'-butylidenebis- is as a stabilizer for polymers such as polyolefins, styrenic polymers, and elastomers. ontosight.aiuvabsorber.com It protects these materials from degradation caused by heat and light, which would otherwise lead to discoloration, embrittlement, and loss of mechanical properties.

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. This process initiates a free-radical chain reaction that leads to polymer chain scission and cross-linking. 2,4-Xylenol, 6,6'-butylidenebis- acts as a primary antioxidant to interrupt this cycle. By donating hydrogen atoms, it effectively neutralizes the propagating peroxy radicals (ROO•), which are key intermediates in the degradation cascade.

The performance of bisphenolic antioxidants has been demonstrated in various polymers. For instance, a structurally similar compound, 4,4'-bis(2,6-di-tert-butylphenol), showed high efficiency in stabilizing polypropylene (B1209903) (PP) and isoprene (B109036) rubber during accelerated aging tests. researchgate.net When added to polypropylene, it significantly increased the induction period of oxidation, a measure of the material's stability, outperforming several other commercial antioxidants.

| Polymer System | Test Method | Observation with Bisphenolic Antioxidant | Reference |

| Polypropylene (PP) | Differential Scanning Calorimetry (OIT) | Significant increase in the Oxidation Induction Time, indicating enhanced thermal stability. | researchgate.net |

| Isoprene Rubber | Wallace Plasticity Measurements | Improved retention of plasticity after aging, indicating protection against degradation. | researchgate.net |

| Various Polymers | General Application | Prevents degradation caused by oxidation, improving resistance to thermal degradation. | ontosight.ai |

This table summarizes the stabilizing effects of analogous bisphenolic antioxidants in different polymer systems.

Photo-oxidation is degradation initiated by exposure to ultraviolet (UV) radiation. This process also proceeds via a free-radical mechanism. While the primary role of 2,4-Xylenol, 6,6'-butylidenebis- is as a radical scavenger, this function is also crucial for photostabilization. nih.gov By terminating the radical chains initiated by UV light, it helps to prevent the yellowing and embrittlement of the polymer. nih.gov

Hindered phenolic antioxidants can also contribute to photostabilization through secondary mechanisms, such as quenching the energy of excited-state molecules and decomposing hydroperoxides (ROOH) into non-radical products. Hydroperoxides are major products of polymer oxidation and are unstable under UV light, breaking down to form new radicals that accelerate degradation. The ability to decompose these intermediates without generating more radicals is a key feature of an effective stabilizer.

Influence of Molecular Structure on Performance

The effectiveness of 2,4-Xylenol, 6,6'-butylidenebis- as a material stabilizer is intrinsically linked to its specific molecular architecture. The arrangement of its constituent groups—the phenolic rings, the methyl and butylidene substituents—dictates its reactivity, compatibility, and permanence within a polymer matrix.

Electronic Effects of Substituents

The electronic properties of the substituents on the phenolic rings of 2,4-Xylenol, 6,6'-butylidenebis- significantly influence its antioxidant activity by modulating the reactivity of the phenolic hydroxyl group. nih.gov

Electron-Donating Nature of Methyl Groups: The two methyl groups on each phenol ring are electron-donating groups (EDGs). researchgate.net Through an inductive effect, they increase the electron density on the aromatic ring. This, in turn, makes the oxygen atom of the hydroxyl group more electron-rich, which weakens the O-H bond. nih.govresearchgate.net A weaker O-H bond facilitates the donation of the hydrogen atom to a free radical, thereby enhancing the antioxidant's primary radical-scavenging efficiency. researchgate.net Studies on various phenolic antioxidants have consistently shown that electron-donating substituents at the ortho and para positions increase the rate of reaction with peroxy radicals. researchgate.net

Stabilization of the Phenoxyl Radical: The electron-donating character of the methyl groups also helps to stabilize the phenoxyl radical formed after hydrogen donation. By delocalizing the unpaired electron across the aromatic ring, the EDGs reduce the reactivity of the phenoxyl radical, preventing it from initiating new degradation pathways. researchgate.net

Interactions within Polymer Matrices and Composite Materials

The performance of 2,4-Xylenol, 6,6'-butylidenebis- as a stabilizer is not solely dependent on its chemical reactivity but also on its physical behavior within the polymer matrix. Its ability to be well-dispersed, remain compatible, and resist migration is crucial for long-term effectiveness.

Dispersion and Compatibility in Polymeric Systems

For an antioxidant to be effective, it must be homogeneously dispersed throughout the polymer at a molecular level. Poor dispersion can lead to localized areas of unstabilized polymer that are susceptible to degradation.

Factors Influencing Compatibility: The compatibility of 2,4-Xylenol, 6,6'-butylidenebis- with a given polymer is governed by principles of "like dissolves like." Its relatively non-polar character, owing to the hydrocarbon nature of the xylene rings and the butylidene bridge, generally makes it compatible with non-polar polymers such as polyolefins (e.g., polyethylene (B3416737) and polypropylene). The molecular weight and the presence of the butylidene bridge also play a role in its solubility within the polymer melt during processing.

Impact on Polymer Properties: A high degree of compatibility ensures that the antioxidant does not phase-separate or "bloom" to the surface of the polymer product, which would not only reduce its effectiveness but could also negatively impact the surface appearance and properties of the material. While specific data for 2,4-Xylenol, 6,6'-butylidenebis- is limited, studies on similar bisphenolic antioxidants indicate that good compatibility is essential for achieving optimal stabilization.

Migration Resistance in Materials

The ability of an antioxidant to remain within the polymer matrix over the service life of the product is critical for long-term thermal stability. Migration, the physical loss of the additive from the polymer, can occur through diffusion to the surface and subsequent evaporation or extraction into a contacting medium. researchgate.net

Influence of Molecular Weight: One of the primary advantages of bisphenolic antioxidants like 2,4-Xylenol, 6,6'-butylidenebis- over simpler, monofunctional phenols is their higher molecular weight. Increased molecular weight generally leads to lower volatility and a reduced diffusion coefficient within the polymer matrix, resulting in better migration resistance. nih.gov

Effect of Polymer Morphology: The rate of migration is also influenced by the morphology of the polymer. For instance, in semi-crystalline polymers like polyethylene, migration primarily occurs through the amorphous regions. The crystallinity of the polymer can therefore act as a barrier to diffusion. nih.gov Studies on other phenolic antioxidants have shown that migration rates can differ between linear and branched polyethylene, indicating the significant role of the polymer's microstructure. diva-portal.org

Environmental Factors: The migration of antioxidants is also influenced by external factors such as temperature and the nature of any contacting substances. nih.govscielo.br For example, in food packaging applications, the fat content of the food can significantly increase the rate of antioxidant migration from the polymer. scielo.br While specific migration data for 2,4-Xylenol, 6,6'-butylidenebis- is not readily available, the principles governing the migration of other high-molecular-weight phenolic antioxidants would be applicable.

Application in High-Performance Polymers

2,4-Xylenol, 6,6'-butylidenebis- is instrumental in the stabilization of various high-performance polymers, which are characterized by their superior mechanical properties and resistance to heat, chemicals, and radiation. Its primary function is to mitigate the degradation processes that occur during high-temperature processing and long-term service, thereby preserving the integrity of the polymer matrix.

Polycarbonates and Polyesters

Epoxy Resins and Thermosets

Epoxy resins and other thermosetting polymers benefit significantly from the addition of 2,4-Xylenol, 6,6'-butylidenebis-. The curing process of these materials often involves exothermic reactions that can lead to thermal degradation if not properly controlled. google.comnagase.com As a stabilizer, this compound helps to protect the polymer network as it forms, ensuring the development of optimal cross-linking density and mechanical properties. The antioxidant functionality of 2,4-Xylenol, 6,6'-butylidenebis- is crucial in preventing the embrittlement and thermal decomposition of the cured thermoset, particularly in applications where the material is exposed to elevated temperatures over its service life. The addition of crosslinking agents can improve the water and chemical resistance of the polymer. nagase.com

Enhancement of Polymer Durability and Longevity

The primary role of 2,4-Xylenol, 6,6'-butylidenebis- as a polymer additive is to enhance the durability and longevity of the final product. It achieves this by counteracting the various degradation mechanisms that polymers are susceptible to when exposed to environmental stressors.

Maintaining Mechanical Integrity

The mechanical properties of polymers, such as tensile strength, impact resistance, and flexibility, are directly linked to the length and integrity of their molecular chains. Oxidative degradation leads to chain scission, which in turn results in a significant deterioration of these properties. By functioning as a primary antioxidant, 2,4-Xylenol, 6,6'-butylidenebis- effectively interrupts the auto-oxidation cycle, thereby preserving the polymer's molecular weight and, consequently, its mechanical integrity. energiforsk.se While specific data for this compound is limited, a related compound, 2,2'-Methylenebis(6-cyclopentyl-3,4-xylenol), is known to be used as an antioxidant in polymers like polypropylene and polyethylene to maintain their physical and mechanical properties over time. ontosight.ai

Preserving Optical Properties

For many polymer applications, particularly in packaging, electronics, and automotive components, maintaining optical properties such as clarity and color stability is paramount. The degradation of polymers often leads to the formation of chromophoric groups, which cause yellowing and a loss of transparency. adeka.co.jpresearchgate.net Phenolic antioxidants like 2,4-Xylenol, 6,6'-butylidenebis- play a vital role in preventing this discoloration by inhibiting the oxidative reactions that generate these color bodies. google.com The effectiveness of phenolic antioxidants in preventing discoloration can be influenced by factors such as the presence of catalyst residues and environmental pollutants like NOx gases. adeka.co.jp In some polyolefins, the combination of a phenolic antioxidant with a bipyridine compound has been shown to suppress discoloration. google.com

Role as a Polymerization Inhibitor

Beyond its function as a stabilizer in finished polymer products, 2,4-Xylenol, 6,6'-butylidenebis- and similar phenolic compounds also serve as polymerization inhibitors. This is particularly important during the manufacturing, transportation, and storage of monomers. nih.gov For instance, a related compound, 6-tert-Butyl-2,4-xylenol, is used to stabilize methyl methacrylate. calpaclab.com

The inhibitory action of phenolic compounds stems from their ability to react with and deactivate the free radicals that initiate and propagate polymerization. nih.gov In the presence of oxygen, phenols can be oxidized to form quinone-type structures, which are highly effective at trapping chain-carrying radicals, thereby introducing an induction period during which polymerization is halted. This controlled inhibition is crucial for preventing premature and uncontrolled polymerization, which can be a significant safety hazard and lead to product loss. nih.gov The effectiveness of a phenolic inhibitor is related to its molecular structure; those that are easily oxidized to quinone-like structures tend to have higher inhibitory activity. adeka.co.jp

Preventing Premature Polymerization

One of the primary applications of phenolic antioxidants like 2,4-Xylenol, 6,6'-butylidenebis- is the inhibition of premature or undesired polymerization of monomers. During the storage, transportation, and processing of highly reactive monomers, such as those used in the production of acrylics and styrenics, spontaneous polymerization can occur due to the presence of heat, light, or impurities. This uncontrolled polymerization can lead to product loss, equipment fouling, and safety hazards.

2,4-Xylenol, 6,6'-butylidenebis- functions as a free-radical scavenger. The phenolic hydroxyl groups on the molecule can donate a hydrogen atom to reactive free radicals, neutralizing them and terminating the chain reaction of polymerization. This stabilizing action is essential for maintaining the monomer in its liquid state until it is intentionally polymerized. The effectiveness of this and similar phenolic compounds as polymerization inhibitors is a subject of ongoing research to optimize their performance in various monomer systems.

Enhancing Processability

The processability of polymers is a critical factor in their conversion into useful products. High processing temperatures can initiate thermal degradation, leading to a decrease in molecular weight, loss of mechanical properties, and discoloration of the polymer. 2,4-Xylenol, 6,6'-butylidenebis-, when incorporated into a polymer matrix, acts as a thermal stabilizer.

During processing techniques such as extrusion, injection molding, and blow molding, the compound protects the polymer chains from scission by scavenging the free radicals formed due to thermal stress. This protection allows for higher processing temperatures and shear rates, which can lead to improved melt flow, reduced cycle times, and a wider processing window. The result is a more efficient manufacturing process and a final product with superior physical properties and appearance.

Formulation in Specialized Materials

The unique properties of 2,4-Xylenol, 6,6'-butylidenebis- make it a valuable component in the formulation of a variety of specialized materials where durability and long-term performance are paramount.

Coatings and Adhesives Development

In the realm of coatings and adhesives, 2,4-Xylenol, 6,6'-butylidenebis- contributes to the stability and longevity of the formulations. These products are often exposed to harsh environmental conditions, including UV radiation, heat, and oxygen, which can lead to degradation of the polymeric binder.

As an antioxidant, it helps to prevent the oxidative degradation that can cause coatings to become brittle, crack, or lose adhesion. In adhesive formulations, its presence ensures the integrity of the adhesive bond over time by protecting the polymer from thermal and oxidative breakdown. While specific performance data for this compound in coatings is not extensively detailed in publicly available literature, the general function of bisphenolic antioxidants suggests its utility in enhancing the durability of these systems.

Advanced Composite Materials

Advanced composite materials, which are used in demanding applications such as aerospace, automotive, and sporting goods, rely on the stability of their polymer matrix for their high-performance characteristics. The incorporation of antioxidants is crucial to protect the matrix from degradation during the high-temperature curing process and throughout the service life of the composite part.

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2,4-Xylenol, 6,6'-butylidenebis-, providing the necessary separation from matrix components and related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (UV, MS)

Reverse-phase HPLC is a well-established method for the analysis of 2,4-Xylenol, 6,6'-butylidenebis-. sielc.com A typical method involves a mobile phase consisting of acetonitrile, water, and an acid modifier on a C18 or a specialized reverse-phase column. sielc.com The inclusion of a UV detector allows for straightforward detection and quantification, as the phenolic chromophores in the molecule absorb UV light.

For enhanced specificity and sensitivity, particularly in complex matrices, HPLC can be coupled with a mass spectrometer (MS). nih.gov When using MS detection, the mobile phase modifier is typically switched from non-volatile acids like phosphoric acid to volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer's ion source. sielc.com This HPLC-MS combination provides molecular weight information and fragmentation patterns, which are invaluable for unequivocal identification. The predicted collision cross section (CCS) values for various adducts of the molecule, such as [M+H]+ and [M+Na]+, can be used to confirm its identity in high-resolution MS analysis. uni.lu

A study on similar bisphenol compounds demonstrated the successful separation and simultaneous analysis of multiple related pollutants using HPLC with UV detection. nih.gov This suggests that a similar approach would be effective for 2,4-Xylenol, 6,6'-butylidenebis- and its potential isomers or degradation products.

Table 1: HPLC Method Parameters for Bisphenol Analysis

| Parameter | Condition | Reference |

| Column | Kromasil 100-5 C18 | nih.gov |

| Mobile Phase | Gradient of methanol (B129727) and water | nih.gov |

| Detection | UV | nih.gov |

| Application | Simultaneous analysis of 14 bisphenols | nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

GC-MS is another cornerstone technique for the analysis of phenolic compounds. While direct analysis of 2,4-Xylenol, 6,6'-butylidenebis- is possible, its polarity and relatively high molecular weight might necessitate derivatization to improve its volatility and chromatographic behavior.

Studies on the parent compound, 2,4-xylenol, have shown the efficacy of GC-MS for its selective determination in environmental samples like river and seawater. nih.gov Advanced techniques such as GC coupled with supersonic jet/resonance-enhanced multiphoton ionization/time-of-flight mass spectrometry (GC/SSJ/REMPI/TOF-MS) have been employed for isomer-selective determination. nih.gov For more routine analyses, conventional GC with electron ionization (EI) and a quadrupole mass spectrometer (GC/EI/QMS) provides robust performance. nih.gov The analysis of other alkylphenols by GC-MS/MS in selected reaction monitoring (SRM) mode has been shown to achieve very low detection limits in matrix-heavy extracts from food or environmental samples. thermofisher.com

Table 2: GC-MS Findings for Related Phenolic Compounds

| Compound | Method | Detection Limit | Matrix | Reference |

| 2,4-Xylenol | GC/SSJ/REMPI/TOF-MS | 14 pg | River and Seawater | nih.gov |

| 2,4-Xylenol | GC/EI/QMS | ~10 pg | Not specified | nih.gov |

| Alkylphenols | GC-MS/MS (SRM) | 2 to 200 ppb (calibration range) | Water | thermofisher.com |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 2,4-Xylenol, 6,6'-butylidenebis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net For 2,4-Xylenol, 6,6'-butylidenebis-, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: One would expect to see distinct signals for the aromatic protons on the xylenol rings, singlets for the two methyl groups on each ring, signals for the methylene (B1212753) groups of the butylidene bridge, and a characteristic signal for the phenolic hydroxyl protons. The integration of these signals would correspond to the number of protons in each environment.

Quantitative NMR (qNMR) could also be utilized as a primary method of measurement for determining the purity of a sample by using an internal or external standard. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov For 2,4-Xylenol, 6,6'-butylidenebis-, these methods can confirm the presence of key structural features. The interpretation of experimental spectra is often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.gov

The IR spectrum of a related compound, 6-tert-butyl-2,4-xylenol, is available and provides insight into the expected vibrational modes. nist.gov Key expected absorption bands for 2,4-Xylenol, 6,6'-butylidenebis- would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

C-H stretching vibrations for the aromatic rings and the aliphatic butylidene chain and methyl groups, typically appearing between 2850-3100 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A C-O stretching band for the phenol (B47542) group, usually observed around 1200 cm⁻¹.

Table 3: Expected Vibrational Bands for 2,4-Xylenol, 6,6'-butylidenebis-

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-O stretch | ~1200 | IR |

Quantitative Analysis in Complex Matrices

The quantification of 2,4-Xylenol, 6,6'-butylidenebis- in complex matrices such as environmental samples (water, soil) or industrial formulations presents significant analytical challenges. researchgate.netnih.gov These matrices often contain a multitude of interfering substances that can affect the accuracy and precision of the analysis.

To overcome these challenges, a robust sample preparation step is typically required prior to instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate phenolic compounds from aqueous samples. researchgate.net For solid samples, extraction with an appropriate organic solvent mixture, possibly assisted by sonication, is often employed. thermofisher.com

Once the analyte is extracted and concentrated, quantification is typically performed using either HPLC-UV, HPLC-MS, or GC-MS. nih.govthermofisher.comresearchgate.net The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For trace-level analysis, tandem mass spectrometry (MS/MS) techniques, such as GC-MS/MS, are often preferred due to their high selectivity, which helps to minimize matrix effects and achieve low detection limits. thermofisher.commdpi.com The development of a validated analytical method, including the establishment of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), is essential for reliable quantitative results. researchgate.net

Development of Robust Extraction Methods

The extraction of 2,4-Xylenol, 6,6'-butylidenebis- from complex matrices such as polymers, oils, and environmental samples is a critical first step in its analysis. The choice of extraction method depends on the nature of the matrix and the concentration of the analyte.

Commonly employed extraction techniques for phenolic compounds from solid and liquid matrices include:

Liquid-Liquid Extraction (LLE): This technique is suitable for extracting the compound from liquid samples, such as oils or water. A solvent in which 2,4-Xylenol, 6,6'-butylidenebis- is highly soluble and which is immiscible with the sample matrix is used.

Solid-Phase Extraction (SPE): SPE is a versatile method for sample clean-up and concentration. A sorbent material that retains the analyte of interest is chosen. The sample is passed through the sorbent, which is then washed to remove impurities, and finally, the analyte is eluted with a suitable solvent.

Soxhlet Extraction: For solid samples like polymers, Soxhlet extraction can be employed. This method uses a continuous reflux of a solvent to extract the compound over an extended period, ensuring high extraction efficiency.

Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to facilitate the penetration of the solvent into the sample matrix, leading to faster and more efficient extraction compared to traditional methods.

The selection of an appropriate solvent is paramount for achieving high extraction recovery. Due to the phenolic nature of 2,4-Xylenol, 6,6'-butylidenebis-, polar solvents such as methanol, ethanol, and acetonitrile, or less polar solvents like dichloromethane (B109758) and hexane, may be suitable depending on the specific matrix.

Table 1: Potential Extraction Methods for 2,4-Xylenol, 6,6'-butylidenebis-

| Extraction Technique | Sample Matrix | Typical Solvents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Oils, Water | Dichloromethane, Hexane, Ethyl acetate | Simple, cost-effective | Can be labor-intensive, may form emulsions |

| Solid-Phase Extraction (SPE) | Water, Environmental Samples | Methanol, Acetonitrile | High selectivity, good for trace analysis | Can be expensive, method development required |

| Soxhlet Extraction | Polymers, Solid matrices | Hexane, Toluene | High extraction efficiency | Time-consuming, requires large solvent volumes |

| Ultrasonic-Assisted Extraction (UAE) | Various solid matrices | Methanol, Ethanol | Fast, efficient | May require specialized equipment |

Validation of Analytical Protocols

Once an extraction method is established, the subsequent analytical protocol for the quantification of 2,4-Xylenol, 6,6'-butylidenebis- must be validated to ensure its reliability and accuracy. Validation is a systematic process that demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH) and Eurachem, include: eurachem.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank matrix samples and spiked samples.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) is determined.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. analytice.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for an HPLC-UV Method for 2,4-Xylenol, 6,6'-butylidenebis-

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | ≤ 5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Degradation Product Analysis

As a hindered phenolic antioxidant, 2,4-Xylenol, 6,6'-butylidenebis- is designed to degrade in order to protect the material it is incorporated into from oxidative and thermal stress. The analysis of its degradation products is essential for understanding its stabilization mechanism and the long-term performance of the material.

Identification of Oxidative and Thermal Byproducts

The degradation of phenolic antioxidants like 2,4-Xylenol, 6,6'-butylidenebis- proceeds through a free-radical scavenging mechanism. Upon exposure to heat, light, or radical species, the phenolic hydroxyl group donates a hydrogen atom to neutralize the radicals, forming a resonance-stabilized phenoxyl radical. This initial radical can then undergo a variety of subsequent reactions, leading to the formation of various byproducts.

Potential degradation pathways and byproducts for hindered phenols include:

Dimerization: Two phenoxyl radicals can couple to form dimeric structures.

Quinone Formation: The phenoxyl radical can be further oxidized to form quinone-type structures, which are often colored.

Side-Chain Oxidation: The alkyl substituents on the phenol ring can also undergo oxidation.

The identification of these byproducts typically requires advanced analytical techniques such as:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the complex mixture of degradation products and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS provides excellent separation and identification capabilities. analytice.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.

Monitoring of Compound Depletion

Monitoring the depletion of 2,4-Xylenol, 6,6'-butylidenebis- over time provides valuable information about the remaining oxidative stability of a material. This can be achieved by quantifying the concentration of the parent compound at different time points during aging studies.

By performing the DPPH assay on extracts of a material at different stages of its life, the depletion of the antioxidant can be tracked. This provides an indirect but effective way to monitor the consumption of 2,4-Xylenol, 6,6'-butylidenebis-.

Environmental Fate and Transport Studies

Biodegradation Pathways and Kinetics

The breakdown of 2,4-Xylenol, 6,6'-butylidenebis- in the environment is primarily mediated by microbial activity. The rate and extent of this biodegradation are influenced by factors such as the presence of suitable microorganisms, oxygen levels, and nutrient availability.

Aerobic and Anaerobic Degradation Processes

Microbial Transformation Mechanisms

Detailed studies on the specific microbial transformation mechanisms of 2,4-Xylenol, 6,6'-butylidenebis- are lacking. For related bisphenolic compounds like BPA, microbial degradation is known to be initiated by the enzymatic action of bacteria and fungi that can utilize the compound as a source of carbon and energy. nih.gov Genera such as Pseudomonas have been identified with the capability to degrade BPA. nih.gov The degradation of phenolic compounds often involves hydroxylation of the aromatic ring followed by ring cleavage, catalyzed by enzymes like monooxygenases and dioxygenases. It is plausible that similar enzymatic pathways are involved in the breakdown of 2,4-Xylenol, 6,6'-butylidenebis-.

Environmental Distribution and Compartmentalization

The distribution of 2,4-Xylenol, 6,6'-butylidenebis- in the environment is largely determined by its partitioning behavior between water, soil, and air.

Partitioning Behavior in Water-Soil-Sediment Systems

The partitioning of a chemical between water and organic carbon in soil and sediment is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a tendency for the chemical to adsorb to soil and sediment. While an experimental Koc value for 2,4-Xylenol, 6,6'-butylidenebis- is not available, a predicted octanol-water partition coefficient (LogP) of 5.60 has been reported. sielc.com This high LogP value suggests that the compound is lipophilic and will have a strong affinity for organic matter. Consequently, it is expected to partition significantly from the water column into soil and sediment. This behavior is common for many substituted phenols and bisphenolic compounds, which are often found to accumulate in these environmental compartments.

Predicted Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H26O2 | sielc.com |

| Molecular Weight | 298.426 g/mol | sielc.com |

Volatilization and Atmospheric Transport Potential

The potential for a chemical to volatilize from water or soil surfaces and undergo atmospheric transport is influenced by its vapor pressure and Henry's Law constant. Specific data for these properties for 2,4-Xylenol, 6,6'-butylidenebis- are not found in the available literature. However, for a related compound, 2,4-dimethylphenol (B51704), volatilization is considered an important fate process. epa.gov Given the larger molecular size and likely lower vapor pressure of 2,4-Xylenol, 6,6'-butylidenebis-, its volatilization potential may be lower than that of smaller phenolic compounds. Further research is needed to quantify its atmospheric transport potential.

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The potential for a chemical to bioconcentrate is often estimated using the bioconcentration factor (BCF).

There is no experimentally determined BCF value for 2,4-Xylenol, 6,6'-butylidenebis- in the scientific literature. However, its high predicted LogP value of 5.60 suggests a significant potential for bioconcentration in aquatic organisms. sielc.com Chemicals with a high LogP tend to accumulate in the fatty tissues of organisms. For comparison, the BCF for 2,4-dimethylphenol in bluegill sunfish has been reported to be 150 L/kg, indicating a moderate potential for bioaccumulation. epa.gov Given the higher lipophilicity of 2,4-Xylenol, 6,6'-butylidenebis-, its BCF could be considerably higher. However, without experimental data, the actual extent of bioconcentration and bioaccumulation remains uncertain. It is important to note that factors such as metabolism within the organism can influence the actual bioaccumulation potential.

Assessment of Uptake in Environmental Organisms

Studies have been conducted to assess the potential for 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol to be taken up by aquatic organisms. The bioconcentration factor (BCF) is a key metric in this assessment, indicating the extent to which a chemical substance is absorbed by an organism from the surrounding water.

According to a study following the Organisation for Economic Co-operation and Development (OECD) Guideline 305, the BCF for this compound was determined to be in the range of 23 to 125. oecd.org This suggests that the substance is not highly bioconcentrated in aquatic organisms, despite its high hydrophobicity. oecd.org The acute L(E)C50 values for key aquatic species, including green algae, daphnia, and fish, are all reported to be greater than its water solubility limit. oecd.org However, the substance is classified as very toxic to aquatic life (Aquatic Acute 1) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) under European regulations, indicating a potential hazard to aquatic ecosystems. baden-wuerttemberg.de

| Parameter | Value | Guideline | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 23 - 125 | OECD 305 | oecd.org |

Factors Influencing Accumulation

Several physicochemical properties and biological factors influence the accumulation of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol in the environment and in organisms.

Lipophilicity and Water Solubility: The compound has a high partition coefficient n-octanol/water (log Pow) of 6.25, indicating high lipophilicity and a tendency to associate with fatty tissues. oecd.org Conversely, its water solubility is very low, reported as 7 µg/L at 20°C. While high lipophilicity often correlates with high bioaccumulation, the observed BCF is lower than expected. oecd.org

Molecular Structure: The relatively low bioconcentration, despite high lipophilicity, may be attributable to the compound's large, sterically hindered molecular structure, which could restrict its permeability through biological membranes like fish gills. oecd.org

Sorption to Sediment: Fugacity level III calculations predict that if released into aquatic environments, the majority of the substance would partition into the sediment. oecd.org This sorption to sediment can reduce its bioavailability to water-column organisms.

Biotransformation: The compound is not readily biodegradable, with a study showing 0% degradation over 28 days. oecd.org The persistence of a substance can increase its potential for accumulation. However, once absorbed, the ability of an organism to metabolize (biotransform) a chemical into more water-soluble forms is a critical factor that can reduce its accumulation and enhance its elimination. nih.gov

Abiotic Transformation Processes

Abiotic transformation processes, such as photolysis and hydrolysis, are non-biological chemical reactions that can lead to the degradation of a compound in the environment.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For phenolic compounds, this is a significant environmental degradation pathway.

If released into the atmosphere, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol is expected to react with photochemically-produced hydroxyl radicals. oecd.org The estimated half-life for this atmospheric reaction is short, as detailed in the table below.

| Parameter | Value | Model | Source |

|---|---|---|---|

| Atmospheric Half-life (reaction with OH radicals) | 3.141 hours | Atkinson model | oecd.org |

In aqueous environments, the photodegradation of phenolic compounds can be initiated by UV radiation. mdpi.comnih.gov This process often involves the formation of intermediate products such as catechol, hydroquinone, and p-benzoquinone before potential mineralization. mdpi.com The efficiency of phenol (B47542) photodegradation is influenced by factors such as the initial concentration of the compound, the pH of the solution, and the presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govacs.org

Hydrolysis and Other Chemical Transformations

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The potential for a compound to undergo hydrolysis is dependent on its chemical structure and the presence of hydrolyzable functional groups.

Specific hydrolysis data for 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol is not extensively documented in the available literature. However, based on its chemical structure, which consists of two phenol rings linked by a stable methylene (B1212753) bridge, it is not expected to be readily susceptible to hydrolysis. Hindered phenolic antioxidants with ester groups are more prone to hydrolysis, which can lead to the formation of smaller, more mobile transformation products. researchgate.net The absence of such easily hydrolyzable groups in the structure of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol suggests a greater stability against this transformation pathway under typical environmental pH conditions.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Innovations

The future of chemical manufacturing is inextricably linked to the principles of green chemistry. For 2,4-Xylenol, 6,6'-butylidenebis-, this translates to a critical need for cleaner, more efficient, and renewable production routes that minimize environmental impact.

Development of Atom-Economical Processes

The traditional synthesis of 2,4-Xylenol, 6,6'-butylidenebis- involves the acid-catalyzed condensation of 2,4-xylenol with butyraldehyde (B50154). While effective, this process can generate byproducts and waste streams. Future research will likely focus on the development of highly selective, atom-economical catalytic systems. The goal is to maximize the incorporation of all reactant atoms into the final product, thereby reducing waste at the source. Current time information in Edmonton, CA.mdpi.comgoogle.com This could involve the exploration of novel solid acid catalysts, such as zeolites or functionalized mesoporous silicas, which can offer enhanced selectivity and recyclability compared to conventional homogeneous catalysts.

A key metric in this endeavor is the Percent Atom Economy (% AE) , which is calculated as follows:

For the synthesis of 2,4-Xylenol, 6,6'-butylidenebis- from 2,4-xylenol and butyraldehyde, maximizing atom economy means ensuring that every atom from the reactants is incorporated into the final bisphenol structure, with water being the only theoretical byproduct.

Utilization of Renewable Feedstocks

A paradigm shift towards a bio-based economy necessitates the exploration of renewable feedstocks for the production of commodity and specialty chemicals. The synthesis of 2,4-Xylenol, 6,6'-butylidenebis- offers a compelling case for such a transition. Research is anticipated to intensify in the development of biocatalytic and chemocatalytic routes to its precursors, 2,4-xylenol and butyraldehyde, from biomass.

For instance, lignocellulosic biomass, a rich source of aromatic and carbohydrate building blocks, presents a promising starting point. researchgate.net Lignin (B12514952), with its inherent phenolic structures, could potentially be depolymerized and functionalized to yield 2,4-xylenol. Concurrently, the carbohydrate fractions (cellulose and hemicellulose) can be fermented or catalytically converted to produce butyraldehyde. Recent advancements have demonstrated the successful production of n-butyraldehyde from glucose using engineered E. coli, showcasing the feasibility of this approach. researchgate.net

| Precursor | Potential Renewable Source | Research Focus |

| 2,4-Xylenol | Lignin | Development of selective lignin depolymerization and upgrading technologies. |

| Butyraldehyde | Biomass-derived carbohydrates | Optimization of fermentation and catalytic conversion processes. researchgate.net |

Advanced Computational and Theoretical Modeling

In silico approaches are becoming indispensable tools in modern chemical research, offering unprecedented insights into molecular behavior and guiding experimental design. For 2,4-Xylenol, 6,6'-butylidenebis-, computational modeling can unlock a deeper understanding of its properties and interactions.

Quantum Chemical Studies of Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide fundamental insights into the electronic structure and reactivity of 2,4-Xylenol, 6,6'-butylidenebis-. mdpi.com Future research in this area will likely focus on:

Mapping the antioxidant mechanism: Elucidating the precise mechanism of hydrogen atom transfer or electron transfer from the phenolic hydroxyl groups to radical species. This can help in designing more potent antioxidants.

Predicting reaction pathways: Modeling the reaction coordinates for its synthesis to identify energy barriers and optimize reaction conditions for higher yields and selectivity.

Understanding degradation pathways: Simulating the interaction of the molecule with environmental factors like UV light and oxygen to predict its long-term stability and potential degradation products.

Molecular Dynamics Simulations of Material Interactions

Molecular dynamics (MD) simulations can model the behavior of 2,4-Xylenol, 6,6'-butylidenebis- within a polymer matrix at the atomic level. mdpi.com This powerful technique can provide crucial information on:

Compatibility and dispersion: Simulating the mixing of the antioxidant with various polymers to predict its solubility and distribution within the material. This is vital for ensuring its effective function.

Influence on polymer properties: Assessing how the presence of the molecule affects the mechanical, thermal, and rheological properties of the host polymer.

Diffusion and migration: Predicting the mobility of the antioxidant within the polymer, which is a critical factor for its long-term performance and for assessing potential migration into surrounding environments.

Multi-functionalization and Synergistic Systems

The demand for high-performance materials with tailored properties is driving the development of additives that can perform multiple roles simultaneously. Future research will likely explore the modification of the 2,4-Xylenol, 6,6'-butylidenebis- structure to impart new functionalities. This could include the incorporation of moieties that provide UV-stabilizing, flame-retardant, or plasticizing properties in addition to its inherent antioxidant capabilities.

Co-stabilizer Development

The efficacy of primary antioxidants such as 2,4-Xylenol, 6,6'-butylidenebis-, which function as radical scavengers, can be significantly enhanced through the use of co-stabilizers. These synergistic blends often provide a multi-faceted approach to preventing polymer degradation. Research in this area is focused on identifying and optimizing co-stabilizer packages that work in concert with this bisphenolic antioxidant to offer superior protection across a range of conditions and polymer types.

Key areas of investigation include:

Phosphite Co-stabilizers: Organophosphites are secondary antioxidants that function by decomposing hydroperoxides, which are formed during the initial stages of oxidation. By preventing the breakdown of hydroperoxides into aggressive radical species, phosphites protect the primary antioxidant from premature depletion. Future research will likely focus on developing highly soluble and hydrolytically stable phosphites that are tailored for use with 2,4-Xylenol, 6,6'-butylidenebis- in specific polymer matrices, ensuring long-term processing and thermal stability.

Thioether Co-stabilizers: Thioethers are another class of hydroperoxide decomposers. They are particularly effective at elevated temperatures, making them suitable for applications involving high-temperature processing or end-use environments. The development of synergistic blends of 2,4-Xylenol, 6,6'-butylidenebis- and thioethers could yield highly effective stabilization systems for demanding applications.

Multifunctional Stabilizers: An emerging trend is the development of single molecules that incorporate multiple stabilizing functionalities. Research into modifying the 2,4-Xylenol, 6,6'-butylidenebis- structure to include synergistic moieties, or creating novel adducts with other stabilizers, could lead to next-generation additives with unparalleled performance.

Synergistic Ratios and Performance Mapping: A crucial aspect of co-stabilizer development is determining the optimal ratio of the primary antioxidant to the co-stabilizer. This often varies depending on the polymer, processing conditions, and the anticipated environmental stressors. Detailed experimental studies are needed to map the performance of various blends containing 2,4-Xylenol, 6,6'-butylidenebis- to provide formulators with data-driven guidance.

A summary of potential co-stabilizer classes and their synergistic mechanisms with 2,4-Xylenol, 6,6'-butylidenebis- is presented below.

| Co-stabilizer Class | Mechanism of Action | Potential Synergistic Benefit with 2,4-Xylenol, 6,6'-butylidenebis- |

| Phosphites | Hydroperoxide Decomposer | Enhanced processing stability and color retention. |

| Thioethers | High-Temperature Hydroperoxide Decomposer | Improved long-term thermal stability. |

| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging (regenerative cycle) | Broad-spectrum protection against both thermal and photo-oxidation. |

| Acid Scavengers (e.g., Hydrotalcites) | Neutralize acidic residues | Prevent acid-catalyzed degradation of the polymer and the antioxidant. |

Integration into Smart Materials

The incorporation of active molecules like 2,4-Xylenol, 6,6'-butylidenebis- into "smart" or "intelligent" materials is a burgeoning field of research with the potential to create polymers with responsive and enhanced functionalities. These materials can react to external stimuli, such as changes in temperature, pH, or the presence of specific substances, to trigger a desired response.

Future research in this domain is likely to explore:

Controlled-Release Systems: Integrating 2,4-Xylenol, 6,6'-butylidenebis- into polymer matrices in a way that allows for its gradual release over time. This could be particularly beneficial in applications like active food packaging, where a sustained antioxidant effect is needed to prolong shelf life. Research may involve encapsulating the antioxidant in micro- or nanocarriers within the polymer structure.

Stimuli-Responsive Polymers: This involves covalently bonding or physically embedding 2,4-Xylenol, 6,6'-butylidenebis- into or within a polymer that changes its physical or chemical properties in response to a specific trigger. For example, a polymer could be designed to release the antioxidant only when it detects the initial signs of oxidative stress, thereby providing protection precisely when it is needed.

Self-Healing Materials: Oxidation is often a precursor to material failure. By embedding 2,4-Xylenol, 6,6'-butylidenebis- in a self-healing polymer matrix, the antioxidant could mitigate the initial oxidative damage, while the polymer's self-healing mechanism repairs the physical damage, leading to significantly extended material lifetimes.

Antioxidant-Functionalized Surfaces: For applications where surface degradation is a primary concern, research could focus on grafting 2,4-Xylenol, 6,6'-butylidenebis- onto the surface of a material. This would create a permanent, non-leaching antioxidant layer, providing long-term protection without the risk of the additive migrating out of the bulk material.

Lifecycle Assessment and Environmental Footprint Reduction

A critical aspect of modern chemical manufacturing is the understanding and mitigation of a product's environmental impact. For 2,4-Xylenol, 6,6'-butylidenebis-, this involves a holistic assessment of its entire lifecycle, from raw material extraction to end-of-life disposal, and the implementation of strategies to minimize its environmental footprint.

Cradle-to-Grave Analysis

The typical production of bisphenolic compounds involves the acid-catalyzed condensation of a phenol (B47542) or cresol (B1669610) with an aldehyde or ketone. For 2,4-Xylenol, 6,6'-butylidenebis-, this would likely involve the reaction of 2,4-xylenol with butyraldehyde.

Key stages and their potential environmental impacts include:

Raw Material Acquisition: The primary feedstocks, 2,4-xylenol and butyraldehyde, are derived from petrochemical sources. The extraction and processing of crude oil and natural gas for these precursors contribute to greenhouse gas emissions, resource depletion, and potential ecological disturbances.

Manufacturing: The synthesis process itself is a significant contributor to the environmental footprint.

Energy Consumption: The reaction, purification, and drying steps are often energy-intensive, relying on electricity and steam. The carbon footprint of this energy usage is a major factor. mdpi.com

Solvent Use: Solvents may be used in the reaction and purification stages. The production, use, and recovery of these solvents have their own environmental impacts.

Waste Generation: The synthesis can produce by-products, unreacted raw materials, and catalyst residues that require treatment and disposal.